![molecular formula C11H12ClN3O2 B2446795 1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol CAS No. 2380067-64-9](/img/structure/B2446795.png)
1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol
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Overview
Description
The compound “1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol” is an organic compound that contains a pyrimidine ring and a furan ring. Pyrimidine is a six-membered ring with two nitrogen atoms, and furan is a five-membered ring with one oxygen atom. The compound also contains a chloro group attached to the pyrimidine ring and a hydroxyl group attached to the propyl chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and furan rings, along with the chloro and hydroxyl functional groups. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The chloro group could potentially undergo substitution reactions, and the hydroxyl group could be involved in condensation or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the hydroxyl group could enhance the compound’s solubility in water .properties
IUPAC Name |
1-[(5-chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(16,9-3-2-4-17-9)7-15-10-13-5-8(12)6-14-10/h2-6,16H,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAGIUJDTFFMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=C(C=N1)Cl)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol |
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